molecular formula C10H8FN5 B2573016 5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole CAS No. 321430-79-9

5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole

Cat. No.: B2573016
CAS No.: 321430-79-9
M. Wt: 217.207
InChI Key: PZFMICVTXGSQCF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole: is a fluorinated benzimidazole derivative that contains a triazole ring. This compound is of interest in various scientific fields due to its unique chemical structure and potential applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,3-benzimidazole typically involves the following steps:

  • Benzimidazole Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives[_{{{CITATION{{{_2{Anastrozole - 2;2"- 5- (1H-1;2;4-Triazol-1-ylmethyl)-1, 3-Phenylene ....

  • Fluorination: Introduction of the fluorine atom at the 5-position of the benzimidazole ring can be achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Triazole Formation: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions

Properties

IUPAC Name

6-fluoro-2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5/c11-7-1-2-8-9(3-7)15-10(14-8)4-16-6-12-5-13-16/h1-3,5-6H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFMICVTXGSQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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